Cas no 2309448-73-3 (2-{[9-(2-Bromopyridin-3-yl)-3-azaspiro[5.5]undecan-9-yl]oxy}acetic acid)
![2-{[9-(2-Bromopyridin-3-yl)-3-azaspiro[5.5]undecan-9-yl]oxy}acetic acid structure](https://ja.kuujia.com/scimg/cas/2309448-73-3x500.png)
2-{[9-(2-Bromopyridin-3-yl)-3-azaspiro[5.5]undecan-9-yl]oxy}acetic acid 化学的及び物理的性質
名前と識別子
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- EN300-7428941
- 2-{[9-(2-bromopyridin-3-yl)-3-azaspiro[5.5]undecan-9-yl]oxy}acetic acid
- 2309448-73-3
- 2-{[9-(2-Bromopyridin-3-yl)-3-azaspiro[5.5]undecan-9-yl]oxy}acetic acid
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- インチ: 1S/C17H23BrN2O3/c18-15-13(2-1-9-20-15)17(23-12-14(21)22)5-3-16(4-6-17)7-10-19-11-8-16/h1-2,9,19H,3-8,10-12H2,(H,21,22)
- InChIKey: CKZXYUVQCRAWFE-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=CN=1)C1(CCC2(CCNCC2)CC1)OCC(=O)O
計算された属性
- せいみつぶんしりょう: 382.08921g/mol
- どういたいしつりょう: 382.08921g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 416
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
2-{[9-(2-Bromopyridin-3-yl)-3-azaspiro[5.5]undecan-9-yl]oxy}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7428941-0.05g |
2309448-73-3 | 95% | 0.05g |
$1296.0 | 2024-05-24 | ||
Enamine | EN300-7428941-10.0g |
2309448-73-3 | 95% | 10.0g |
$6635.0 | 2024-05-24 | ||
Enamine | EN300-7428941-0.5g |
2309448-73-3 | 95% | 0.5g |
$1482.0 | 2024-05-24 | ||
Enamine | EN300-7428941-2.5g |
2309448-73-3 | 95% | 2.5g |
$3025.0 | 2024-05-24 | ||
Enamine | EN300-7428941-1.0g |
2309448-73-3 | 95% | 1.0g |
$1543.0 | 2024-05-24 | ||
Enamine | EN300-7428941-5.0g |
2309448-73-3 | 95% | 5.0g |
$4475.0 | 2024-05-24 | ||
Enamine | EN300-7428941-0.25g |
2309448-73-3 | 95% | 0.25g |
$1420.0 | 2024-05-24 | ||
Enamine | EN300-7428941-0.1g |
2309448-73-3 | 95% | 0.1g |
$1357.0 | 2024-05-24 |
2-{[9-(2-Bromopyridin-3-yl)-3-azaspiro[5.5]undecan-9-yl]oxy}acetic acid 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
2-{[9-(2-Bromopyridin-3-yl)-3-azaspiro[5.5]undecan-9-yl]oxy}acetic acidに関する追加情報
Recent Advances in the Study of 2-{[9-(2-Bromopyridin-3-yl)-3-azaspiro[5.5]undecan-9-yl]oxy}acetic acid (CAS: 2309448-73-3)
The compound 2-{[9-(2-Bromopyridin-3-yl)-3-azaspiro[5.5]undecan-9-yl]oxy}acetic acid (CAS: 2309448-73-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique spirocyclic structure and bromopyridine moiety, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and as a scaffold for drug discovery.
Recent studies have focused on the synthesis and optimization of this compound to enhance its bioavailability and target specificity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The study also highlighted the compound's ability to selectively inhibit key enzymes involved in inflammatory pathways, suggesting its potential as a lead candidate for anti-inflammatory therapeutics.
In addition to its synthetic advancements, the pharmacological profile of 2-{[9-(2-Bromopyridin-3-yl)-3-azaspiro[5.5]undecan-9-yl]oxy}acetic acid has been extensively investigated. Preclinical trials have demonstrated its efficacy in reducing tumor growth in xenograft models, particularly in cancers with dysregulated signaling pathways. The compound's mechanism of action appears to involve the disruption of oncogenic protein complexes, making it a promising candidate for targeted cancer therapy.
Further research has explored the compound's potential in neurodegenerative diseases. A 2024 study published in ACS Chemical Neuroscience reported that derivatives of this molecule exhibit neuroprotective effects by modulating glutamate receptors and reducing oxidative stress. These findings open new avenues for the development of treatments for conditions such as Alzheimer's and Parkinson's diseases.
Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of 2-{[9-(2-Bromopyridin-3-yl)-3-azaspiro[5.5]undecan-9-yl]oxy}acetic acid. Current efforts are focused on improving its metabolic stability and reducing off-target effects. Collaborative research between academic institutions and pharmaceutical companies is underway to accelerate the translation of these findings into clinical applications.
In conclusion, the compound 2-{[9-(2-Bromopyridin-3-yl)-3-azaspiro[5.5]undecan-9-yl]oxy}acetic acid (CAS: 2309448-73-3) represents a versatile and potent scaffold for drug discovery. Its unique chemical structure and broad therapeutic potential make it a focal point of ongoing research in chemical biology and medicinal chemistry. Future studies will likely focus on further elucidating its mechanisms of action and expanding its applications to other disease areas.
2309448-73-3 (2-{[9-(2-Bromopyridin-3-yl)-3-azaspiro[5.5]undecan-9-yl]oxy}acetic acid) 関連製品
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